molecular formula C24H19ClFN5O5 B12410343 [(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

Cat. No.: B12410343
M. Wt: 511.9 g/mol
InChI Key: NBBXMRVTXICTEV-MQRNYLCMSA-N
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Description

[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, a benzoyloxy group, and a fluorooxolane ring, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate typically involves multiple steps, including the formation of the purine base, the introduction of the benzoyloxy group, and the incorporation of the fluorooxolane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It can be used in studies related to nucleic acids and their interactions with other biomolecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct properties compared to similar compounds.

Properties

Molecular Formula

C24H19ClFN5O5

Molecular Weight

511.9 g/mol

IUPAC Name

[(2R,4R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C24H19ClFN5O5/c25-19-17-20(30-24(27)29-19)31(12-28-17)21-16(26)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-16,18,21H,11H2,(H2,27,29,30)/t15-,16-,18?,21-/m1/s1

InChI Key

NBBXMRVTXICTEV-MQRNYLCMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=C3N=C(N=C4Cl)N)F)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)N)F)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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